molecular formula C20H15F13N2O3 B1507150 2-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1,1-dimethylnonyloxy) carbonyloxyimino]-2-phenylacetonitrile CAS No. 892154-76-6

2-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1,1-dimethylnonyloxy) carbonyloxyimino]-2-phenylacetonitrile

Cat. No.: B1507150
CAS No.: 892154-76-6
M. Wt: 578.3 g/mol
InChI Key: FYLRWWRMJXHQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1,1-dimethylnonyloxy) carbonyloxyimino]-2-phenylacetonitrile” (hereafter referred to as Compound X) is a fluorinated organic compound characterized by a highly substituted perfluoroalkyl chain and a phenylacetonitrile core. Key structural features include:

  • Fluorinated chain: A 13-fluorine-substituted nonyloxy group (4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro), contributing to exceptional hydrophobicity and chemical stability .
  • Functional groups: A carbonyloxyimino linker and a phenylacetonitrile moiety, which may influence reactivity and intermolecular interactions.
  • Synonym diversity: The compound is also identified by alternative names, such as ZINC2510684 and TC-171031, reflecting variations in fluorinated chain descriptors (e.g., nonafluoro vs. tridecafluoro) .

Its InChIKey (UVLBAEYPKCVCLV-XKJRVUDJSA-N) distinguishes it from structurally related analogs .

Properties

IUPAC Name

[[cyano(phenyl)methylidene]amino] (5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-methyldecan-2-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F13N2O3/c1-14(2,37-13(36)38-35-12(10-34)11-6-4-3-5-7-11)8-9-15(21,22)16(23,24)17(25,26)18(27,28)19(29,30)20(31,32)33/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLRWWRMJXHQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)ON=C(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F13N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724595
Record name Phenyl[({[(5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-methyldecan-2-yl)oxy]carbonyl}oxy)imino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892154-76-6
Record name Phenyl[({[(5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-methyldecan-2-yl)oxy]carbonyl}oxy)imino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 892154-76-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1,1-dimethylnonyloxy) carbonyloxyimino]-2-phenylacetonitrile is a complex organic compound with potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action and potential applications in various fields.

Chemical Structure

The compound's structure includes a phenylacetonitrile backbone modified by a tridecafluoroalkoxy group and a carbonyloxyimino moiety. This unique combination may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with nitrile and fluorinated groups often exhibit significant biological activity. The following subsections summarize key findings related to the biological effects of this compound.

Antimicrobial Activity

Studies have shown that nitriles can possess antimicrobial properties. For instance:

  • Mechanism : Nitriles may inhibit bacterial growth by interfering with essential metabolic pathways.
  • Case Studies : In vitro tests demonstrated that phenylacetonitrile derivatives can inhibit the growth of various bacterial strains .

Cytotoxic Effects

Nitrile compounds are also known for their cytotoxic effects on cancer cells:

  • Mechanism : They may induce apoptosis in cancer cells through the activation of caspases or by disrupting cellular membranes.
  • Research Findings : A study highlighted that certain nitrile derivatives exhibited cytotoxicity against human cancer cell lines .

Data Tables

Biological Activity Mechanism Source
AntimicrobialMetabolic inhibition
CytotoxicApoptosis induction

Antimicrobial Studies

A study published in Natural Products described the isolation of nitrile-containing compounds from plants and their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the nitrile group significantly enhanced antibacterial efficacy .

Cytotoxicity Assessments

Research conducted on various derivatives of phenylacetonitrile showed that modifications such as fluorination could enhance cytotoxic activity against specific cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment with various concentrations of the compound .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Compound X and Analogs

Compound Name Fluorinated Chain Length Substituents Molecular Weight (g/mol) Predicted logP* Notable Features
Compound X C9 (13 F atoms) 1,1-dimethyl ~650† 8.2–8.7 High fluorination, phenyl-CN
2-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptyloxy)... C7 (9 F atoms) 1,1-dimethyl ~550† 6.5–7.0 Shorter chain, lower stability
2-[2-(1H,1H,2H,2H-Perfluorohexyl)isopropoxy... C6 (11 F atoms) Isopropoxy ~600† 7.8–8.3 Branched chain, steric hindrance

*Predicted logP values based on fluorinated chain length and substituent hydrophobicity.
†Estimated from structural data .

Computational Approaches for Comparison

  • Molecular Fingerprints and Similarity Coefficients :
    Structural similarity between Compound X and analogs can be quantified using Tanimoto coefficients or Euclidean distances derived from molecular fingerprints (e.g., MACCS keys). Such methods prioritize shared features like fluorinated chains and phenyl groups, critical for virtual screening in drug discovery .
  • Agglomerative Hierarchical Clustering: Unsupervised clustering based on structural similarity groups Compound X with other fluorinated acetonitriles, enabling prediction of shared bioactivities (e.g., antibacterial properties) via proximity to synthetic drugs with known targets .

Property Prediction and Limitations

  • Machine Learning Models :
    While XGBoost and Naïve Bayes algorithms have been used to predict properties like critical temperature (for superconductors) or bioactivity, their application to Compound X would require training on fluorinated compound datasets . Current gaps in systematic benchmarking limit confidence in such predictions .
  • Biological Activity Hypotheses: Analogous compounds with shorter fluorinated chains (e.g., nonafluoro derivatives) may exhibit reduced membrane permeability compared to Compound X, though experimental validation is absent in the evidence .

Preparation Methods

Starting Materials

General Preparation Strategy

The preparation generally follows these steps:

  • Formation of the oxime intermediate : Starting from phenylacetonitrile, an oximation reaction is carried out to generate 2-phenyl-2-oximinoacetonitrile. This typically involves reaction with hydroxylamine derivatives under controlled pH and temperature.

  • Activation of the perfluorinated alcohol : The 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1,1-dimethylnonyl alcohol is converted into a reactive carbonate or chloroformate intermediate. This is often achieved by reaction with phosgene equivalents or carbonyldiimidazole (CDI).

  • Coupling reaction : The oxime intermediate is reacted with the activated perfluorinated carbonate to form the carbonyloxyimino linkage. This step requires anhydrous conditions and may use base catalysts to facilitate nucleophilic attack.

  • Purification : The final compound is purified by recrystallization or chromatographic techniques to achieve ≥95% purity as confirmed by NMR analysis.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Oximation Phenylacetonitrile + hydroxylamine hydrochloride, pH 5-6, aqueous/ethanol, 0-25°C Control pH to avoid side reactions
Activation of alcohol Perfluorinated alcohol + phosgene or CDI, inert solvent (e.g., dichloromethane), 0-5°C Use of phosgene alternatives preferred for safety
Coupling Oxime intermediate + activated carbonate, base (e.g., triethylamine), anhydrous solvent, 0-25°C Anhydrous and inert atmosphere critical
Purification Column chromatography or recrystallization Solvent choice depends on solubility

Research Findings and Optimization

  • Yield and Purity : The coupling step is critical for yield optimization. Excess base or moisture can lead to hydrolysis of reactive intermediates, reducing yield and purity.
  • Solvent Effects : Dichloromethane and tetrahydrofuran are commonly used solvents for activation and coupling, balancing solubility and reactivity.
  • Temperature Control : Low temperatures during activation prevent decomposition of reactive carbonate intermediates.
  • Safety Considerations : Use of phosgene or equivalents requires strict safety protocols; safer carbonyldiimidazole reagents are preferred.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Oximation pH 5.0 – 6.0 Ensures selective formation of oxime
Activation temperature 0 – 5 °C Prevents side reactions and decomposition
Coupling base equivalents 1.0 – 1.5 eq. triethylamine Facilitates nucleophilic substitution
Reaction solvent DCM, THF Solubility and inertness
Reaction time (coupling) 1 – 4 hours Longer times may increase yield but risk side reactions
Purity (NMR) ≥95% Confirmed by ^1H and ^19F NMR

Summary of Preparation Method

The synthesis of 2-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1,1-dimethylnonyloxy)carbonyloxyimino]-2-phenylacetonitrile is best achieved via the oximation of phenylacetonitrile followed by coupling with an activated perfluorinated carbonate derivative under anhydrous conditions. The process demands careful control of reaction conditions to maintain the integrity of the sensitive perfluorinated moiety and to achieve high purity.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

  • Methodological Answer : The synthesis of fluorinated compounds like this requires precise control over reaction conditions due to the high electronegativity of fluorine and steric hindrance from the tridecafluoroalkyl chain. A stepwise approach is recommended:

Pre-functionalization : Introduce the tridecafluoroalkyl group early to minimize side reactions. Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres to avoid hydrolysis .

Coupling reactions : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the carbonyloxyimino group. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time.

Purification : Due to fluorine's impact on polarity, use reverse-phase chromatography or fractional crystallization. Verify purity via 19F^{19}\text{F} NMR to confirm fluorinated chain integrity .

Q. How can researchers characterize the molecular structure and confirm synthetic success?

  • Methodological Answer : A combination of spectroscopic and computational tools is critical:
  • NMR : 1H^{1}\text{H} NMR to resolve phenyl and acetonitrile protons, 19F^{19}\text{F} NMR for fluorine environment analysis, and 13C^{13}\text{C} NMR to confirm carbonyl and nitrile groups.
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight and fragmentation patterns.
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to resolve ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. How can computational modeling predict this compound’s photophysical or electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) simulations are essential for predicting properties like absorption/emission spectra or electron-withdrawing potential:

Optimize geometry : Use B3LYP/6-31G(d) for initial structure optimization.

Electronic transitions : Calculate excited-state energies with TD-DFT to model UV-Vis spectra. The tridecafluoroalkyl chain may induce hyperconjugative effects, altering HOMO-LUMO gaps .

Validation : Correlate computational results with experimental UV-Vis and fluorescence data. Adjust solvent parameters (e.g., PCM model) to match experimental conditions.

Q. What experimental strategies resolve contradictions in reported reactivity or stability data?

  • Methodological Answer : Discrepancies often arise from impurities, solvent effects, or measurement techniques. Address these by:

Reproducibility checks : Repeat experiments under standardized conditions (e.g., solvent purity, temperature control).

Advanced analytics : Use X-ray crystallography to confirm solid-state structure and DSC/TGA to assess thermal stability.

Mechanistic studies : Probe reaction intermediates via in-situ FTIR or stopped-flow spectroscopy. For hydrolytic instability, test pH-dependent degradation kinetics .

Q. How can this compound be tailored for specific applications (e.g., sensors or catalysts)?

  • Methodological Answer : Functionalization strategies include:

Derivatization : Modify the phenylacetonitrile moiety with electron-donating/withdrawing groups to tune electronic properties. For sensor design, conjugate with fluorophores via click chemistry.

Surface immobilization : Graft onto silica nanoparticles or polymer matrices via silane coupling agents for heterogeneous catalysis.

Structure-activity relationships (SAR) : Compare analogs (e.g., varying fluorine substitution patterns) to optimize target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1,1-dimethylnonyloxy) carbonyloxyimino]-2-phenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1,1-dimethylnonyloxy) carbonyloxyimino]-2-phenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.